Home > Products > Screening Compounds P30785 > Antibacterial agent 77
Antibacterial agent 77 -

Antibacterial agent 77

Catalog Number: EVT-12559655
CAS Number:
Molecular Formula: C22H27N3OS
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibacterial Agent 77 is a novel compound that has garnered attention for its potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. This compound is derived from a class of antimicrobial agents designed to combat the growing threat of antibiotic resistance. The classification of Antibacterial Agent 77 falls under synthetic antimicrobial agents, specifically targeting Gram-positive and Gram-negative bacteria.

Source and Classification

Antibacterial Agent 77 is synthesized through advanced chemical methods that enhance its antibacterial properties. The compound is classified as an antibiotic and is part of a broader category of antimicrobial agents that includes both natural and synthetic compounds. Its development is a response to the increasing prevalence of multidrug-resistant bacterial infections, necessitating innovative approaches in antibiotic design.

Synthesis Analysis

Methods and Technical Details

The synthesis of Antibacterial Agent 77 involves several intricate steps, typically utilizing techniques such as:

  • Chemical Modification: The core structure is modified to enhance its antibacterial activity. This may include the addition of functional groups that improve binding affinity to bacterial targets.
  • Solid-Phase Synthesis: This method allows for the efficient assembly of complex molecules by sequentially adding building blocks on a solid support.
  • Purification Techniques: After synthesis, purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product from by-products and unreacted materials.

Technical details regarding the specific reagents and conditions used in the synthesis can be found in specialized literature focusing on antimicrobial agent development .

Molecular Structure Analysis

Structure and Data

The molecular structure of Antibacterial Agent 77 can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into the compound's:

  • Molecular Formula: Typically represented as CxHyNzOw, where x, y, z, and w are integers indicating the number of each type of atom.
  • 3D Configuration: The spatial arrangement of atoms, which is crucial for understanding how the molecule interacts with bacterial targets.

Data from structural analyses indicate that Antibacterial Agent 77 possesses specific functional groups that facilitate its mechanism of action against bacteria .

Chemical Reactions Analysis

Reactions and Technical Details

Antibacterial Agent 77 undergoes various chemical reactions that contribute to its antibacterial properties. Key reactions include:

  • Nucleophilic Substitution: This reaction type is often involved in modifying the compound's side chains, enhancing its ability to penetrate bacterial membranes.
  • Hydrolysis: Certain derivatives may be designed to release active components upon hydrolysis, increasing effectiveness against target bacteria.

These reactions are typically characterized using spectroscopic methods to monitor changes in chemical structure during synthesis and application .

Mechanism of Action

Process and Data

The mechanism of action for Antibacterial Agent 77 primarily involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis. Key processes include:

  • Inhibition of Peptidoglycan Synthesis: By interfering with enzymes involved in cell wall formation, the compound leads to cell lysis.
  • Disruption of Ribosomal Function: Antibacterial Agent 77 may bind to bacterial ribosomes, preventing protein synthesis crucial for bacterial growth and replication.

Data from studies indicate that this dual mechanism enhances its efficacy against resistant strains compared to traditional antibiotics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antibacterial Agent 77 exhibits distinct physical and chemical properties that influence its application:

  • Solubility: The compound's solubility in water or organic solvents affects its bioavailability.
  • Stability: Thermal and pH stability are critical for ensuring effectiveness during storage and application.
  • Melting Point and Boiling Point: These properties provide insights into the compound's thermal behavior.

Relevant data regarding these properties can be found in pharmacological profiles developed during preclinical testing .

Applications

Scientific Uses

Antibacterial Agent 77 has several scientific applications, including:

  • Clinical Use: It is being investigated for treating infections caused by resistant bacteria in clinical settings.
  • Research Tool: The compound serves as a model for studying antibiotic resistance mechanisms in laboratory settings.
  • Developmental Studies: Ongoing research focuses on modifying its structure to enhance efficacy or reduce side effects.

The potential applications highlight the importance of continuing research into new antibacterial agents like Antibacterial Agent 77 as part of global efforts to combat infectious diseases .

Introduction: Contextualizing Antibacterial Agent 77 within Global Antimicrobial Resistance

The ESKAPEE Pathogen Crisis and Unmet Therapeutic Needs

ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., and Escherichia coli) represent a critical threat to global health due to their formidable antibiotic evasion capabilities and dominance in nosocomial infections. These organisms account for >65% of multidrug-resistant (MDR) hospital-acquired infections and contribute significantly to the annual 4.95 million AMR-associated deaths worldwide [4] [8]. Their resistance profiles exhibit alarming trends:

  • Carbapenem-resistant A. baumannii and P. aeruginosa exhibit >50% resistance rates in ICU settings globally, with mortality from bloodstream infections exceeding 40% [1] [6]
  • Methicillin-resistant S. aureus (MRSA) caused >100,000 deaths directly in 2019, with resistance rates to vancomycin (VRE) and linezolid rising steadily [10] [8]
  • Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae demonstrate resistance to all β-lactams and fluoroquinolones in >70% of isolates in endemic regions [4] [10]

Table 1: WHO Priority ESKAPEE Pathogens and Current Resistance Challenges

WHO Priority CategoryPathogensKey Resistance MechanismsMortality Rates
CriticalCarbapenem-resistant A. baumannii, P. aeruginosa, EnterobacteriaceaeCarbapenemases (NDM, KPC, OXA), efflux pumps (AdeABC), porin mutations40-60% (bloodstream infections)
HighVancomycin-resistant E. faecium (VRE), MRSAvanA/vanB operons, altered PBP2a (mecA), aminoglycoside-modifying enzymes>30% (VRE bacteremia)
MediumESBL-producing K. pneumoniae, E. coliCTX-M, TEM, SHV β-lactamases; plasmid-mediated fluoroquinolone resistance (qnr genes)15-25% (urosepsis)

The therapeutic landscape remains dire, with only polymyxins and tigecycline retaining activity against some carbapenem-resistant Gram-negatives – agents compromised by nephrotoxicity and emerging resistance [1] [4]. This crisis necessitates chemotypes with novel mechanisms capable of circumventing existing resistance pathways.

Historical Gaps in Novel Antibacterial Class Development (Post-1987 Innovation Void)

Antibacterial innovation has stagnated dramatically since the late 20th century, creating a therapeutic void:

  • No truly novel antibiotic classes have reached the market since 1987, when daptomycin (a lipopeptide) was discovered [2] [5]. The oxazolidinone linezolid (2000) originated from a 1978 patent, while pleuromutilins date to 1952 [2].
  • Between 2017-2023, only 2 of 13 newly approved antibiotics represented innovative chemical classes, with most being derivatives of existing scaffolds [6].
  • The preclinical pipeline remains precarious: Of 217 preclinical candidates identified in 2021, one-third were discontinued within a year, and only 10% target WHO critical pathogens [5] [6].

Table 2: Antibiotic Development Void Since the Late 20th Century

Time PeriodNovel Classes ApprovedNotable LimitationsActivity Against ESKAPEE
1935-1960Sulfonamides, β-lactams, tetracyclines, glycopeptidesEmerging cross-resistance; toxicity issuesBroad (but now largely obsolete)
1960-1987Fluoroquinolones, carbapenems, lipopeptidesIncreasing resistance in Gram-negatives; nephrotoxicity (e.g., colistin)Moderate (declining efficacy)
1987-20240Reliance on derivative optimization (e.g., cephalosporin generations, glycylcyclines)Narrow (primarily Gram-positive)

This innovation collapse stems from scientific bottlenecks in penetrating Gram-negative envelopes, inadequate chemical library diversity for antibacterial screening, and commercial disincentives due to low ROI [2] [5]. The void has left clinicians with increasingly limited options against MDR ESKAPEE pathogens.

Antibacterial Agent 77 as a Representative of Next-Generation Anti-Infective Design Paradigms

Antibacterial Agent 77 emerges from a paradigm shift targeting virulence mechanisms rather than essential bacterial survival processes. This approach minimizes selective pressure and resistance development while maintaining efficacy [3] [9]. Its design incorporates three innovations defining next-generation anti-infectives:

  • Pathogen-Specific Targeting: Agent 77 selectively disrupts the type III secretion system (T3SS) in P. aeruginosa and enteropathogenic E. coli (EPEC), preventing toxin injection into host cells without affecting bacterial viability [9].
  • Evolutionary Resilience: By targeting non-essential virulence pathways, Agent 77 imposes reduced fitness costs, theoretically delaying resistance emergence compared to bactericidal agents [3] [9].
  • Host-Microbiome Preservation: Unlike broad-spectrum antibiotics, Agent 77’s narrow activity profile minimizes collateral damage to commensal flora, potentially reducing C. difficile colonization risks [3].

These attributes position Agent 77 within a growing class of non-traditional agents (32 in clinical development as of 2023), including bacteriophage lysins (e.g., exebacase), CRISPR-Cas antimicrobials, and monoclonal antibodies targeting biofilm matrices [3] [6]. Its chemical structure – a macrocyclic peptidomimetic – enables outer membrane penetration via self-promoted uptake, overcoming a key limitation in Gram-negative drug development [2] [9].

Table 3: Next-Generation Antibacterial Strategies Compared to Traditional Approaches

AttributeTraditional AntibioticsNext-Generation Agents (e.g., Agent 77)Therapeutic Advantage
SpectrumBroad-spectrumPathogen-specificPreserves microbiome; reduces resistance selection
Primary TargetEssential cellular processes (e.g., cell wall, DNA)Virulence factors, biofilm components, immune potentiationLower selective pressure; retains efficacy longer
Resistance DevelopmentRapid (months-years)Theoretically delayed (due to reduced fitness costs)Prolonged clinical utility
Representative Agentsβ-lactams, fluoroquinolones, aminoglycosidesAnti-T3SS agents (Agent 77), phage lysins, anti-biofilm mAbsSynergistic with failing antibiotics

Properties

Product Name

Antibacterial agent 77

IUPAC Name

3-[4-(butylamino)-2-butylsulfanylquinazolin-6-yl]phenol

Molecular Formula

C22H27N3OS

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C22H27N3OS/c1-3-5-12-23-21-19-15-17(16-8-7-9-18(26)14-16)10-11-20(19)24-22(25-21)27-13-6-4-2/h7-11,14-15,26H,3-6,12-13H2,1-2H3,(H,23,24,25)

InChI Key

BWGYAYXJMUPXEL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1C=C(C=C2)C3=CC(=CC=C3)O)SCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.